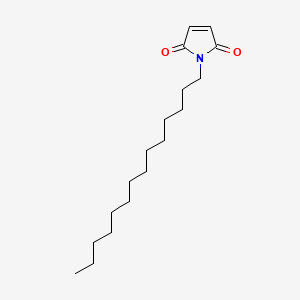

1-Tetradecyl-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tetradecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17(20)14-15-18(19)21/h14-15H,2-13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQMDCGTDRRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411320 | |

| Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47150-19-6 | |

| Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 1 Tetradecyl Pyrrole 2,5 Dione Compounds

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone in the characterization of organic compounds, offering non-destructive methods to probe the molecular framework. For 1-Tetradecyl-pyrrole-2,5-dione, a suite of spectroscopic techniques is employed to confirm its synthesis and purity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N-substituted pyrrole-2,5-diones, the FT-IR spectrum is distinguished by characteristic absorption bands. The most prominent of these are the strong stretches of the carbonyl (C=O) groups within the maleimide (B117702) ring, which typically appear around 1700 cm⁻¹.

For long-chain N-substituted derivatives like 1-Tetradecyl-pyrrole-2,5-dione, additional peaks corresponding to the vibrations of the alkyl chain are expected. These include C-H stretching vibrations in the 2850–2950 cm⁻¹ region. For instance, the related compound 3-methyl-1-dodecyl-1H-pyrrole-2,5-dione shows characteristic peaks at 2915 and 2848 cm⁻¹ for the alkyl C-H stretches and a strong carbonyl absorption at 1685 cm⁻¹. dtu.dk

Table 1: Typical FT-IR Absorption Bands for N-Alkyl-pyrrole-2,5-diones

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|

| Alkyl C-H Stretch | 2850–2950 |

| Maleimide C=O Stretch | ~1700 |

| C=C Stretch | ~1640 |

This table is generated based on data from related compounds. dtu.dk

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: In the proton NMR spectrum of 1-Tetradecyl-pyrrole-2,5-dione, the two equivalent protons on the maleimide ring's double bond are expected to produce a characteristic singlet at approximately 6.7–7.0 ppm. The long tetradecyl chain will show a series of signals: a triplet for the terminal methyl (-CH₃) group around 0.87 ppm, a large multiplet for the repeating methylene (B1212753) (-CH₂-) units between 1.2-1.4 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) at around 3.5 ppm. dtu.dkrsc.org

¹³C-NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbons (C=O) of the maleimide ring are highly deshielded and appear around 170 ppm. The carbons of the double bond (C=C) are found near 134 ppm. dtu.dk The carbons of the tetradecyl chain will show a distinct set of signals, including the terminal methyl carbon at ~14 ppm, a series of peaks for the methylene carbons between 22 and 32 ppm, and the N-CH₂ carbon at approximately 38-39 ppm. dtu.dkrsc.org

2D NMR: Two-dimensional NMR techniques like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule. mdpi.com For example, an HMBC experiment would show a correlation between the N-CH₂ protons and the carbonyl carbons, confirming the attachment of the alkyl chain to the pyrrole-2,5-dione ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Tetradecyl-pyrrole-2,5-dione

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| Maleimide C=CH | ~6.7-7.0 (s, 2H) | ~134 |

| Carbonyl C=O | - | ~170 |

| N-CH₂ | ~3.5 (t, 2H) | ~38-39 |

| N-CH₂-CH₂ | ~1.6 (m, 2H) | ~27-29 |

| -(CH₂)₁₀- | ~1.2-1.4 (m, 20H) | ~29-32 |

| -CH₂-CH₃ | ~1.2-1.4 (m, 2H) | ~22-23 |

This table is compiled from data for analogous long-chain N-substituted maleimides. The exact values may vary. dtu.dkrsc.org

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For 1-Tetradecyl-pyrrole-2,5-dione (C₁₈H₃₁NO₂), the expected molecular weight is approximately 293.44 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the tetradecyl chain.

Crystallographic Studies for Solid-State Structure Elucidation

While spectroscopic methods confirm the molecular structure, crystallographic studies reveal how the molecules are arranged in the solid state, providing insights into intermolecular interactions and polymorphism.

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For a derivative of 1-Tetradecyl-pyrrole-2,5-dione, this analysis would provide precise bond lengths, bond angles, and torsion angles. mdpi.com Studies on similar compounds, such as 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, have shown that the pyrrole-2,5-dione ring is essentially planar. nih.gov The analysis would also reveal how the long tetradecyl chains pack in the crystal lattice, which is often influenced by weak van der Waals forces.

Polymer Science and Advanced Materials Incorporating Pyrrole 2,5 Dione Moieties

Polymerization Dynamics of N-Substituted Pyrrole-2,5-diones

The polymerization of N-substituted pyrrole-2,5-diones is characterized by unique kinetic and reactivity behaviors. These monomers can undergo various forms of polymerization, with the outcomes heavily influenced by the substituent on the nitrogen atom, the choice of comonomer, and the polymerization technique employed.

N-substituted maleimides, including N-tetradecylmaleimide, exhibit a low tendency for radical homopolymerization. rsc.org However, they readily engage in copolymerization with a wide range of comonomers, especially those that are electron-rich, such as styrenes. rsc.org This tendency is due to the electron-deficient nature of the maleimide (B117702) double bond.

The kinetics of polymerization are significantly influenced by the length of the N-alkyl chain. In solid-state polymerization induced by γ-radiation, the rate of polymerization for N-alkylmaleimides has been observed to increase as the length of the alkyl chain increases. researchgate.net For instance, studies on a homologous series from N-methyl to N-octadecylmaleimide showed that longer alkyl chains facilitate higher polymerization rates. researchgate.net The polymerization process in these systems often follows sigmoidal conversion curves, achieving high conversion levels at temperatures just below the monomer's melting point. researchgate.net

In copolymerization, N-substituted maleimides often promote an alternating structure. nih.gov The kinetics of copolymerization can be described by the copolymer equation, which uses reactivity ratios to predict the composition and structure of the resulting polymer chain based on the instantaneous concentrations of the monomers. open.edu The significant difference in reactivity between the maleimide monomer and an electron-rich comonomer often leads to a rapid cross-propagation reaction, where each radical end prefers to add the monomer of the opposite type. rsc.org

The unique reactivity of N-substituted pyrrole-2,5-diones has been effectively harnessed in controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. nih.govsigmaaldrich.com

In RAFT polymerization, N-substituted maleimides can be used to precisely insert single monomer units at specific locations within a polymer chain. rsc.org Due to their high cross-propagation rate constant, when a maleimide monomer is introduced to a polymerization system, it is very rapidly incorporated into the growing polymer chains. rsc.org This feature is valuable for creating well-defined block copolymers or for functionalizing polymer chain ends. mdpi.comnih.gov

Furthermore, the maleimide structure itself can be incorporated into the RAFT chain transfer agent (CTA). rsc.org Such "Mal-CTAs" have been synthesized and used to control the polymerization of various monomers, offering a direct route to polymers with a terminal pyrrole-2,5-dione functionality. rsc.org This approach combines the control of RAFT with the versatile reactivity of the maleimide group, which can be used for subsequent post-polymerization modifications. mdpi.com The compatibility of RAFT with a wide array of monomers and solvents makes it a powerful tool for designing advanced materials based on N-tetradecyl-pyrrole-2,5-dione. tcichemicals.com

Reactivity ratios, denoted as r₁ and r₂, are critical parameters in copolymerization that quantify the relative reactivity of a growing polymer chain radical towards adding the same type of monomer versus the comonomer. open.edursc.org For a given pair of monomers, M₁ and M₂, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for the addition of M₁ to a radical ending in M₁ to the rate constant for the addition of M₂)

r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for the addition of M₂ to a radical ending in M₂ to the rate constant for the addition of M₁)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | r₁ x r₂ | Copolymerization Tendency | Reference |

|---|---|---|---|---|---|---|

| N-Phenylmaleimide (N-PMI) | Styrene (B11656) (St) | 0.052 | 0.007 | 0.00036 | Alternating | nih.gov |

| Methyl Methacrylate (MMA) | N-Phenylmaleimide (N-PMI) | 1.909 | 0.156 | 0.298 | Random/Blocky (MMA-rich) | nih.gov |

| Styrene (St) | Maleic Anhydride (B1165640) | ~0.01 | ~0.00 | ~0.00 | Alternating | researchgate.net |

| Methyl Methacrylate (MMA) | Styrene (St) | 0.46 | 0.52 | 0.239 | Ideal/Random | open.edu |

This table presents reactivity ratios for systems involving N-phenylmaleimide and maleic anhydride to illustrate the typical copolymerization behavior of the pyrrole-2,5-dione monomer structure.

Design and Synthesis of Conjugated Polymers with Pyrrole-2,5-dione Backbones

The pyrrole-2,5-dione motif is a fundamental component in a class of high-performance pigments and organic semiconductors known as diketopyrrolopyrroles (DPP). mdpi.com In these materials, the pyrrole-2,5-dione unit is fused into a larger aromatic system, acting as a potent electron-accepting core. The synthesis of conjugated polymers incorporating these DPP units often involves advanced cross-coupling reactions, such as Stille or Suzuki polymerization. scispace.comrsc.org

A highly successful strategy for creating low bandgap organic semiconductors involves the synthesis of donor-acceptor (D-A) alternating copolymers. mdpi.com In these polymers, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. The DPP moiety, derived from the pyrrole-2,5-dione structure, is a premier electron acceptor for this purpose. korea.ac.krnih.gov

When copolymerized with various electron-donating monomers like thiophene, bithiophene, or thienothiophene, the resulting D-A polymers exhibit strong intramolecular charge transfer. rsc.orgresearchgate.net This charge transfer leads to broad absorption spectra extending into the near-infrared region and significantly reduced bandgaps, which are desirable properties for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). scispace.comtandfonline.com The nitrogen atoms of the DPP core must be substituted, typically with long, branched alkyl chains, to impart solubility in common organic solvents, a prerequisite for solution-based processing. rsc.orgresearchgate.net

Long, linear alkyl chains like tetradecyl can increase the free volume, reducing the glass transition temperature (Tg) and potentially improving the mechanical flexibility of the polymer film. mdpi.com However, very long chains can also lead to side-chain crystallization, which can disrupt the desired backbone packing. mdpi.com

Branched alkyl chains, such as 2-octyldodecyl or 2-decyltetradecyl, are frequently used to enhance solubility while frustrating excessive crystallization. rsc.orgrsc.org The position of the branching point is critical. Research on DPP-quaterthiophene copolymers has shown that moving the branching point further from the polymer backbone (e.g., using a 4-decylhexadecyl chain instead of a 2-decyltetradecyl chain) can minimize steric hindrance. rsc.org This allows for closer π-π stacking of the polymer backbones, which is crucial for efficient charge transport. rsc.orgnih.gov As shown in the table below, this structural modification can lead to a significant increase in charge carrier mobility. rsc.org

| Side Chain | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | π-π Stacking Distance (Å) |

|---|---|---|

| 2-Octyldodecyl (PDQT-20) | 2.10 | 3.79 |

| 2-Decyltetradecyl (PDQT-24) | 3.37 | 3.86 |

| 4-Decylhexadecyl (PDQT-26) | 6.90 | 3.68 |

Therefore, the selection of the N-alkyl substituent, whether it is a simple linear chain like tetradecyl or a more complex branched structure, is a key design parameter for tuning the processability and performance of advanced materials based on pyrrole-2,5-dione.

Functional Materials Applications

The unique chemical structure of 1-Tetradecyl-pyrrole-2,5-dione, featuring a reactive electrophilic double bond within the maleimide ring and a long lipophilic tetradecyl chain, makes it a valuable building block in the synthesis of advanced functional materials. The maleimide moiety provides a site for polymerization or covalent attachment, while the alkyl chain imparts solubility and influences molecular organization. These characteristics are leveraged in a variety of high-performance applications, from electronic components to advanced composites.

Integration in Organic Electronic Devices

The pyrrole-2,5-dione (maleimide) core is an electron-deficient unit, making it an attractive component for n-type or ambipolar organic semiconductors used in organic electronic devices. leigroup.cnnih.gov When incorporated into a π-conjugated polymer backbone, the maleimide moiety can lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. While research on 1-tetradecyl-pyrrole-2,5-dione itself is not extensively documented in this context, the principles of using N-alkylmaleimides in conjugated polymers for electronics are well-established. researchgate.netscribd.com

The synthesis of such polymers often involves the copolymerization of a maleimide-containing monomer with various electron-donating (donor) aromatic comonomers. scribd.com This donor-acceptor (D-A) approach is a key strategy for tuning the optical and electronic properties of the resulting material. The long tetradecyl chain on the nitrogen atom of 1-tetradecyl-pyrrole-2,5-dione plays a critical, non-electronic role by ensuring the solubility of the final polymer in common organic solvents. This solubility is essential for solution-based processing techniques, such as spin-coating or printing, which are used to fabricate the thin, uniform active layers required for devices like Organic Field-Effect Transistors (OFETs). google.comrsc.org The alkyl chain can also influence the solid-state morphology and molecular packing of the polymer films, which directly impacts charge carrier mobility.

| Property | Role of Pyrrole-2,5-dione Moiety | Role of 1-Tetradecyl Chain |

| Electronic Properties | Acts as an electron-acceptor unit to lower LUMO energy levels, enabling n-type or ambipolar charge transport. nih.govscribd.com | Indirectly influences electronic properties by affecting solid-state packing and morphology. |

| Solubility | Part of the rigid polymer backbone. | Imparts high solubility in organic solvents, enabling solution-based device fabrication. rsc.org |

| Processability | Allows for creation of D-A copolymers with tunable properties. researchgate.net | Facilitates the formation of uniform thin films via spin-coating, die-coating, or printing. google.com |

| Morphology | Contributes to the planarity and rigidity of the polymer backbone. | Influences intermolecular interactions, thin-film morphology, and crystallinity. |

Materials for Photovoltaic Applications

In the field of organic photovoltaics (OPVs), materials based on the pyrrole-2,5-dione structure have been investigated as electron acceptors. researchgate.netfrontiersin.org The design of OPVs often relies on a bulk heterojunction (BHJ) active layer composed of an electron-donating polymer and an electron-accepting material. The maleimide unit, being electron-deficient, can be integrated into copolymers to function as the acceptor component. acs.orgresearchgate.net

Research has demonstrated the synthesis of copolymers using bis-(2-thienyl) maleimide units, which exhibit the low band gaps necessary for absorbing a broad range of the solar spectrum. researchgate.net These polymers have been used in OPV devices, showing moderate performance. More recent strategies have focused on "cyclization engineering" of electron-deficient maleimide units to create novel non-fused ring electron acceptors (NFREAs). acs.orgresearchgate.net These NFREAs, when blended with a suitable polymer donor (like PM6), have led to organic solar cells with significantly improved power conversion efficiencies (PCEs). acs.org

In this context, 1-Tetradecyl-pyrrole-2,5-dione serves as a model precursor for the N-alkylated maleimide acceptor. The tetradecyl chain is crucial for optimizing the solubility of the acceptor molecule and for controlling the nanoscale morphology of the BHJ blend. Proper morphology, with interpenetrating donor and acceptor domains, is critical for efficient exciton (B1674681) dissociation and charge transport, thereby maximizing the device's PCE. researchgate.net

| Device Architecture | Acceptor Material Component | Key Findings |

| Binary Blend Solar Cell | Copolymer of bis-(2-thienyl) maleimide | Showed moderate photovoltaic performance. researchgate.net |

| Ternary Blend Solar Cell | Maleimide-based copolymer as a third component with P3HT:PC61BM | Power conversion efficiencies were enhanced by up to 35% compared to the binary blend. researchgate.net |

| Non-fused Ring Acceptor | Cyclized maleimide-thiophene unit (DPI-DTS) | Achieved a PCE of 10.54% with a high open-circuit voltage (Voc) of 0.914 V when blended with a PM6 donor. acs.org |

Preparation of Chemosensors and Probes

The maleimide group is a cornerstone in the design of chemical sensors and fluorescent probes, particularly for the detection of biological thiols such as cysteine, homocysteine, and glutathione. nih.govresearchgate.net The chemical reactivity of the carbon-carbon double bond in the pyrrole-2,5-dione ring is the key to its function in this application. This double bond is a potent Michael acceptor, readily undergoing a nucleophilic addition reaction with thiol groups under physiological conditions. nih.govscispace.com

This specific reactivity is harnessed to create "turn-on" fluorescent probes. In a typical design, a maleimide moiety is attached to a fluorophore. The unreacted maleimide group often quenches the fluorescence of the nearby fluorophore through mechanisms like photoinduced electron transfer (PET). researchgate.net When a thiol analyte is present, it covalently binds to the maleimide's double bond. This addition reaction disrupts the quenching pathway, leading to a significant increase in fluorescence intensity, which can be easily measured. scispace.comrsc.org This strategy has been used to develop highly sensitive and selective probes for imaging thiols in living cells. nih.govrsc.org

The 1-tetradecyl-pyrrole-2,5-dione structure is well-suited for creating probes that can operate in lipid-rich or non-aqueous environments. The long, hydrophobic alkyl chain allows the sensor molecule to be anchored within cell membranes or other lipid structures, enabling the detection of analytes in specific subcellular locations.

| Probe Design Principle | Target Analyte(s) | Mechanism of Action |

| NBD-maleimide conjugate rsc.org | Biological thiols | Michael addition of thiol to maleimide triggers a colorimetric change and "turn-on" fluorescence. |

| 1,8-naphthalimide-maleimide conjugate researchgate.netscispace.com | Cysteine, Homocysteine, Glutathione | Thiol addition to the maleimide group inhibits PET, causing a 4-fold enhancement in fluorescence. |

| Tetraphenylethene-maleimide (TPE-MI) nih.gov | Thiols | Thiol-maleimide addition induces aggregation-induced emission (AIE). |

| Dansyl-dimaleimide conjugate researchgate.net | Mono- and dithiols | Thiol addition disrupts PET-based fluorescence quenching. |

Functionalization of Carbon Materials and Composites

Covalent functionalization is a key strategy for improving the processability and performance of carbon materials like graphene and carbon nanotubes (CNTs). The pyrrole-2,5-dione moiety is an excellent dienophile for the Diels-Alder [4+2] cycloaddition reaction, a powerful method for covalently modifying the sp²-hybridized carbon lattice of these materials. hep.com.cnrsc.orgnih.gov In this reaction, the graphene or CNT surface acts as the diene, reacting directly with the double bond of the maleimide. This process can be conducted under mild, often solvent-free, conditions and does not require a catalyst. hep.com.cnrsc.org

Functionalizing carbon materials with 1-tetradecyl-pyrrole-2,5-dione serves two primary purposes. First, the Diels-Alder reaction establishes a stable, covalent link between the molecule and the carbon surface. researchgate.net Second, the attached long tetradecyl chains dramatically alter the surface properties of the material. This lipophilic "tail" overcomes the strong van der Waals forces that cause pristine carbon nanomaterials to agglomerate, thereby greatly improving their dispersibility in organic solvents and polymer matrices. nih.govmdpi.com

This enhanced compatibility is critical for fabricating high-performance carbon fiber-reinforced polymer (CFRP) composites. avient.com By ensuring a uniform dispersion of the carbon filler within the polymer matrix, the functionalization facilitates efficient stress transfer from the matrix to the reinforcement, leading to composites with superior mechanical properties. Other functionalization routes include the Michael addition of thiols, where thiol-modified CNTs can be linked to maleimide-bearing molecules or polymers. acs.orgnih.gov

| Functionalization Method | Carbon Material | Role of 1-Tetradecyl-pyrrole-2,5-dione | Outcome |

| Diels-Alder Reaction hep.com.cnrsc.orgnih.gov | Graphene, Graphite, CNTs | Acts as the dienophile, covalently bonding to the carbon lattice. The tetradecyl chain provides steric hindrance and lipophilicity. | Improved dispersion stability in organic solvents (e.g., DMF, ethanol (B145695), xylene). hep.com.cn |

| Michael Addition acs.orgnih.gov | Thiol-functionalized CNTs | The maleimide group serves as the "clickable" anchor for the thiol-modified CNTs. The tetradecyl chain enhances solubility. | Covalent linking of CNTs to gold nanoparticles or polymers, creating stable hybrid materials. nih.gov |

| Polymer Wrapping/Adsorption doi.org | Carbon Nanotubes (CNTs) | Could be polymerized into a N-alkylated maleimide polymer (MIP) that physically adsorbs onto the CNT surface. | Excellent solubility of CNTs in a wide variety of organic solvents. doi.org |

Computational Chemistry and Theoretical Modeling of 1 Tetradecyl Pyrrole 2,5 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic characteristics of a molecule, which dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. scispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density, n(r), which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.comcecam.org This approach offers a balance between accuracy and computational cost, making it a standard technique in chemistry and materials science. cecam.org

For 1-Tetradecyl-pyrrole-2,5-dione, DFT calculations can elucidate key aspects of its electronic configuration. The analysis would typically involve optimizing the molecule's geometry to find its most stable (lowest energy) conformation. From this, various electronic properties can be calculated, including the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations reveal the electron-rich and electron-deficient regions of the molecule. The pyrrole-2,5-dione ring, with its electronegative oxygen and nitrogen atoms, is expected to be highly polarized, while the long tetradecyl chain introduces a large, nonpolar, lipophilic domain.

Different levels of theory, known as functionals (e.g., B3LYP, PBE), can be combined with various basis sets (e.g., 6-31G*, DZP) to perform these calculations, with the choice depending on the desired accuracy and the system's complexity. aps.org

Table 1: Illustrative DFT-Calculable Properties for 1-Tetradecyl-pyrrole-2,5-dione

| Property | Description | Significance for 1-Tetradecyl-pyrrole-2,5-dione |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for comparing the stability of different conformations or derivatives. |

| Electron Density Distribution | A map showing the probability of finding an electron at a particular point in space. | Highlights the polarized nature of the dione (B5365651) ring versus the nonpolar alkyl chain. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifies the carbonyl oxygens as sites for potential hydrogen bonding or electrophilic interaction. |

| Mulliken/NPA Atomic Charges | Assigns partial charges to each atom in the molecule. | Quantifies the polarity of bonds, such as the C=O and N-C bonds in the pyrrole-dione ring. |

Frontier Molecular Orbital (FMO) theory is a central concept in chemistry for describing chemical reactivity and electronic transitions. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for Pyrrole-2,5-dione Derivatives

| Derivative | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap (ΔE) | Implied Reactivity |

| 1-H-pyrrole-2,5-dione (Maleimide) | Reference compound | Moderate | Moderate | Moderate | Baseline reactivity |

| 1-Tetradecyl-pyrrole-2,5-dione | Weakly electron-donating alkyl group | Slightly Increased | Slightly Increased | Similar to reference | High chemical reactivity localized at the dione ring researchgate.net |

| 1-Phenyl-pyrrole-2,5-dione | Electron-withdrawing/conjugating phenyl group | Decreased | Decreased | Decreased | Enhanced reactivity, altered electronic properties |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and interaction of atoms and molecules over time, providing a dynamic view of molecular behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com It is widely used in drug discovery to understand and predict how a potential drug molecule might interact with a biological target. nih.gov

For 1-Tetradecyl-pyrrole-2,5-dione, docking studies could be performed to explore its potential as an inhibitor for various enzymes. For instance, related pyrrole-2,5-dione derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov In a hypothetical docking study of 1-Tetradecyl-pyrrole-2,5-dione with an enzyme like COX-2, the pyrrole-2,5-dione head would likely form specific interactions within the active site. The carbonyl oxygens could act as hydrogen bond acceptors with amino acid residues like arginine or tyrosine. The long tetradecyl tail would likely occupy a hydrophobic channel or pocket within the protein, a common feature in many enzyme active sites. This strong hydrophobic interaction would significantly contribute to the binding affinity.

Table 3: Potential Molecular Docking Interactions for 1-Tetradecyl-pyrrole-2,5-dione

| Type of Interaction | Molecular Feature (Ligand) | Potential Interacting Residue (Receptor) | Significance |

| Hydrogen Bonding | Carbonyl oxygens of the dione ring | Arginine, Tyrosine, Serine | Provides specificity and directional binding within the active site. nih.gov |

| Hydrophobic Interactions | 14-carbon tetradecyl chain | Leucine, Isoleucine, Valine, Phenylalanine | Major contributor to binding affinity; anchors the ligand in hydrophobic pockets. researchgate.net |

| Van der Waals Forces | Entire molecule | All nearby residues | General, non-specific attractive forces that stabilize the complex. |

| Pi-Pi Stacking | Pyrrole (B145914) ring (if aromatic residues are present) | Phenylalanine, Tyrosine, Tryptophan | Can contribute to binding orientation and affinity. |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches are invaluable for building predictive SAR models. By systematically modifying the structure of a lead compound like 1-Tetradecyl-pyrrole-2,5-dione in silico, researchers can predict how these changes will affect its binding affinity and activity.

The structure of 1-Tetradecyl-pyrrole-2,5-dione has two key domains for SAR exploration: the polar pyrrole-2,5-dione headgroup and the nonpolar tetradecyl tail.

The Tetradecyl Chain: The length and character of this chain are critical. Computational models would predict that varying the chain length would directly impact lipophilicity (logP). A longer chain increases affinity for hydrophobic pockets but may decrease aqueous solubility. The tetradecyl (C14) length suggests a strong preference for lipid environments, such as cell membranes or hydrophobic binding sites.

The Pyrrole-2,5-dione Ring: Modifications to the ring, such as adding substituents, would alter its electronic properties and hydrogen-bonding capacity, directly affecting its interaction with a target's active site.

Computational SAR can generate quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate calculated molecular descriptors (e.g., logP, molecular weight, electronic properties) with observed biological activity.

Table 4: Conceptual SAR for N-Alkyl-pyrrole-2,5-diones based on Computational Predictions

| Modification from 1-Tetradecyl-pyrrole-2,5-dione | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Binding to a Hydrophobic Target | Predicted Effect on Aqueous Solubility |

| Shorten alkyl chain (e.g., to C4, butyl) | Decrease | Weaker hydrophobic interaction, lower affinity | Increase |

| Lengthen alkyl chain (e.g., to C18, octadecyl) | Increase | Stronger hydrophobic interaction, higher affinity | Decrease |

| Introduce polarity to the chain (e.g., a terminal -OH) | Decrease | Potentially altered binding mode; may disrupt hydrophobic packing | Increase |

| Replace chain with a bulky group (e.g., benzyl) | Moderate Increase | Depends on pocket shape; may introduce pi-stacking | Decrease |

Intermolecular Interactions and Adsorption Phenomena

The study of intermolecular interactions is crucial for understanding how molecules aggregate and how they adsorb onto surfaces. For 1-Tetradecyl-pyrrole-2,5-dione, its amphiphilic-like structure—a polar head and a long nonpolar tail—governs these interactions.

The primary intermolecular forces at play are:

Van der Waals Forces: These are the dominant interactions involving the long tetradecyl chains. The extensive surface area of the C14 chains allows for significant London dispersion forces, promoting self-assembly and interaction with other nonpolar molecules or surfaces.

Dipole-Dipole Interactions: The polar pyrrole-2,5-dione headgroup possesses a significant dipole moment due to the carbonyl groups. These groups will interact with each other, leading to ordered arrangements in the solid state or in aggregates. mdpi.com

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the carbonyl oxygens are potent hydrogen bond acceptors, allowing for interactions with protic solvents (like water or alcohols) or functional groups on a surface (like hydroxyls on silica).

This combination of forces makes 1-Tetradecyl-pyrrole-2,5-dione a candidate for forming self-assembled monolayers (SAMs) on various substrates. Computational models, including DFT and molecular dynamics, can simulate the adsorption process. aps.org For example, on a polar surface like an oxide, the polar dione head would likely bind to the surface, leaving the hydrophobic tetradecyl tails oriented away from it. On a nonpolar surface like graphite, the adsorption would be driven by the van der Waals interactions of the alkyl chain, leading to the chains lying flat on the surface.

Biological Activities and Mechanistic Studies of Pyrrole 2,5 Dione Derivatives in Research Contexts

In Vitro Biological Screening Methodologies

A range of in vitro assays have been employed to elucidate the biological potential of pyrrole-2,5-dione derivatives.

Derivatives of the pyrrole-2,5-dione scaffold have been identified as potent inhibitors of several clinically relevant enzymes.

Cyclooxygenase (COX) Inhibition : The anti-inflammatory properties of pyrrole-2,5-dione derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. researchgate.net Studies have shown that various derivatives exhibit inhibitory activity against both COX-1 and COX-2. mdpi.comresearchgate.net Some pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones, which contain the pyrrole-2,5-dione substructure, have been investigated as dual inhibitors of COX and lipoxygenase (LOX), another key enzyme in inflammatory pathways. mdpi.comnih.gov In one study, a series of 4,6-Dimethyl-5-aryl/alkyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones were tested for their COX inhibitory activity, with several compounds showing potent effects. mdpi.com

Urease Inhibition : Urease is an enzyme that plays a significant role in pathologies associated with certain bacterial infections. A series of tetrazole derivatives incorporating pyrrole-2,5-dione moieties were synthesized and evaluated for urease inhibitory potential. Several of these compounds demonstrated remarkable activity, with IC50 values significantly lower than the standard inhibitor, thiourea. researchgate.netresearchgate.net

Monoglyceride Lipase (B570770) (MGL) Inhibition : N-substituted maleimides have been identified as a promising class of selective and irreversible inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system. acs.orgucl.ac.be Structure-activity relationship studies of N-(alkylphenyl)maleimides revealed that the length of the alkyl chain on the phenyl ring influences inhibitory activity. ucl.ac.be

Table 1: Urease Inhibition by Pyrrole-2,5-dione-containing Tetrazole Derivatives This table presents data for related compounds to illustrate the potential activity of the scaffold.

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 5b | 4-chlorophenyl | 4.325 ± 1 |

| 5e | 4-methylphenyl | 7.411 ± 1 |

| 5c | 4-bromophenyl | 9.313 ± 1 |

| 5a | Phenyl | 10.46 ± 1 |

| Thiourea (Standard) | - | 17.386 ± 1 |

Data sourced from a study on tetrazole derivatives containing pyrrole-2,5-dione groups. researchgate.net

Beyond direct enzyme inhibition, pyrrole-2,5-dione derivatives have been shown to modulate inflammatory signaling pathways and the production of key inflammatory mediators.

In studies using RAW 264.7 macrophage cells, a common model for inflammation research, 1H-pyrrole-2,5-dione derivatives were found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS). researchgate.net In one investigation, a specific derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), was shown to attenuate PGE2 production by selectively inhibiting COX-2 activity, with no effect on COX-1. researchgate.net

Furthermore, research into pyrrole-2,5-dione derivatives as potential treatments for atherosclerosis demonstrated that they could suppress the inflammatory response in macrophages. nih.gov One of the most active compounds in the series was shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine, in a concentration-dependent manner. nih.gov Similarly, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were found to strongly inhibit the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in human peripheral blood mononuclear cell (PBMC) cultures. mdpi.com

The antiviral potential of N-substituted maleimides has been noted, with the lipophilicity of the N-substituent playing a critical role. researchgate.net A study on semisynthetic lipoglycopeptides, where the lipid side chains are essential for anti-influenza virus activity, utilized bis-alkylthio maleimide (B117702) linkers. nih.gov This research underscored the importance of the lipophilic chains, finding that even minor differences in the length of the alkyl side chains could have a significant impact on antiviral activity and cytotoxicity. nih.gov This suggests that the long tetradecyl chain of 1-tetradecyl-pyrrole-2,5-dione could be a key determinant of potential antiviral effects.

The antimicrobial properties of pyrrole (B145914) derivatives are well-established, and the introduction of a long fatty acid chain at the N1-position is a strategy used to enhance this activity. researchgate.netmdpi.com

Research on 1H-Pyrrole-2,5-dione derivatives with N-tallow alkyl groups has highlighted their potential use as biocides and disinfectants. ontosight.ai The term "tallow alkyl" refers to a mixture of long alkyl chains, similar in nature to a tetradecyl group, derived from animal fat. ontosight.ai This directly links long-chain N-alkyl pyrrole-2,5-diones to antimicrobial applications.

A study focused on fatty chain substituted 2,5-dimethyl pyrroles demonstrated that these compounds were effective antimicrobial agents against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. researchgate.net The compounds were synthesized from fatty acid hydrazides, including those derived from lauric acid (C12), myristic acid (C14), and palmitic acid (C16), and showed significant zones of inhibition against various microbes. researchgate.net

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of N-Fatty Acyl Substituted 2,5-Dimethyl Pyrroles This table presents data for related N-fatty acyl pyrroles, which includes an N-myristoyl (C14) derivative, to illustrate the potential activity of long-chain substituents.

| Compound (Fatty Acyl Chain) | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans (Antifungal) |

|---|---|---|---|---|---|

| Myristoyl (C14) | 18 | 17 | 15 | 14 | 16 |

| Palmitoyl (C16) | 19 | 18 | 16 | 15 | 17 |

| Oleoyl (C18:1) | 20 | 19 | 18 | 17 | 18 |

| Ciprofloxacin (Standard) | 32 | 30 | 28 | 26 | - |

| Nystatin (Standard) | - | - | - | - | 22 |

Data adapted from Varshney H, et al., Journal of Saudi Chemical Society, 2017. researchgate.net

In Vivo Preclinical Evaluation (Non-Human Model Systems)

The therapeutic potential of pyrrole-2,5-dione derivatives has been further explored in non-human preclinical models. N-substituted pyrrolidine-2,5-dione derivatives (the saturated analog of pyrrole-2,5-diones) have demonstrated in vivo anti-inflammatory activity in the carrageenan-induced paw edema test in rodents, a standard model for acute inflammation. nih.gov

In a study focused on central nervous system effects, a series of substituted 1H-pyrrole-2,5-diones were evaluated as anxiolytic agents. jscimedcentral.comresearchgate.net Notably, an N-hexyl derivative was identified as a lead structure for further optimization, highlighting the significance of the lipophilic N-substituent for in vivo activity. jscimedcentral.com Additionally, certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives have shown potent analgesic effects in vivo in both the "writhing syndrome" and "hot plate" tests in mice. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The relationship between the chemical structure of pyrrole-2,5-dione derivatives and their biological activity is a key area of research. A recurring theme is the critical role of the N-substituent.

The lipophilicity conferred by an alkyl chain at the N1 position is a major determinant of activity. For instance, in the development of anxiolytic agents, the importance of a lipophilic substituent was recognized, with an n-hexyl derivative serving as a key compound. jscimedcentral.com This suggests a balance is needed between solubility and the ability to cross biological membranes, which would be significantly influenced by a long chain like tetradecyl.

In the context of antiviral agents, SAR studies have explicitly shown that lipophilic side chains on maleimide-based compounds are essential for activity against the influenza virus. nih.gov The study demonstrated that the length of the alkyl chain directly impacts efficacy. nih.gov

For MGL inhibitors, SAR studies on N-(alkylphenyl)maleimides showed that while increasing an alkyl chain from a C2 to a C7 chain did not dramatically alter activity, shortening it to a C1 chain significantly reduced potency. ucl.ac.be This indicates that a certain threshold of lipophilicity or chain length on the N-substituent is required for effective enzyme inhibition. ucl.ac.be

Collectively, these findings strongly suggest that the 1-tetradecyl group, a 14-carbon saturated alkyl chain, would impart significant lipophilicity to the pyrrole-2,5-dione scaffold. This property would be expected to enhance its interaction with lipid membranes and hydrophobic pockets of target enzymes, likely leading to potent antimicrobial and potentially antiviral and anti-inflammatory activities, warranting further specific investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Tetradecyl-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted maleic anhydrides or Paal-Knorr pyrrole formation (e.g., using 1,4-diketones with tetradecylamine). Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). For example, microwave-assisted synthesis (300 W, 10–15 min) can improve yields by 15–20% compared to conventional heating . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.8–7.2 ppm for pyrrole protons) .

Q. How can researchers characterize the thermodynamic stability of 1-Tetradecyl-pyrrole-2,5-dione under varying environmental conditions?

- Methodological Answer : Stability is evaluated using thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C) and differential scanning calorimetry (DSC) for phase transitions. Solubility studies in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) reveal aggregation tendencies. Computational methods (DFT) predict bond dissociation energies (BDEs) for the pyrrole ring, with C–N bonds showing higher stability (BDE ≈ 85–90 kcal/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1-Tetradecyl-pyrrole-2,5-dione derivatives?

- Methodological Answer : Discrepancies in antioxidant or antimicrobial assays often arise from differences in:

- Experimental design : Cell line specificity (e.g., HEK293 vs. HeLa) and ROS detection methods (DCFH-DA vs. ESR).

- Sample preparation : Aggregation in aqueous buffers (use 0.1% Tween-80 to enhance solubility).

- Data normalization : Control for tetradecyl chain interference in membrane permeability assays via lipid bilayer modeling .

Q. How can computational modeling guide the functionalization of 1-Tetradecyl-pyrrole-2,5-dione for targeted applications?

- Methodological Answer : Density functional theory (DFT) optimizes substituent placement:

- Electron-withdrawing groups (e.g., –NO₂ at C3) enhance electrophilicity (LUMO ≈ −2.1 eV), favoring nucleophilic addition.

- Long alkyl chains (C14) improve lipid solubility (logP ≈ 5.2), predicted via COSMO-RS simulations.

- Docking studies (AutoDock Vina) identify binding motifs for enzyme targets (e.g., COX-2, IC₅₀ ≈ 12 μM) .

Q. What advanced spectroscopic techniques validate the supramolecular assembly of 1-Tetradecyl-pyrrole-2,5-dione in solution?

- Methodological Answer :

- Dynamic light scattering (DLS) : Detects micelle formation (hydrodynamic radius ≈ 8–12 nm in PBS).

- SAXS/WAXS : Confirms lamellar stacking (d-spacing ≈ 3.5 Å) in crystalline phases.

- 2D NOESY NMR : Reveals intermolecular interactions between alkyl chains and pyrrole rings (cross-peaks at δ 1.2–1.5 ppm) .

Critical Notes

- Contradictions : reports antioxidant activity (IC₅₀ ≈ 50 μM), while notes cytotoxicity at similar concentrations. This may reflect assay-specific interference (e.g., MTT vs. resazurin assays).

- Safety : Handle with nitrile gloves due to skin irritation risks (GHS Category 2). Use fume hoods for solvent-related steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.